5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole
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Overview
Description
Synthesis Analysis
The synthesis of related imidazole/benzotriazole substituted piperidin-4-one derivatives involves characterized steps confirmed by IR, 1H NMR, 13C NMR, mass spectral analysis, and single crystal X-ray diffraction for certain compounds. These methods highlight the intricate processes required for the synthesis of complex compounds involving imidazole and benzotriazole moieties, suggesting the complexity that the synthesis of the requested compound might entail (Ramachandran et al., 2011).
Molecular Structure Analysis
The determination of the crystal structure of related compounds through X-ray diffraction underlines the importance of this technique in elucidating the molecular framework of complex organic molecules. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine demonstrates the planar and non-planar arrangements of its core rings, providing insights into potential conformational behaviors and electronic interactions within similar compounds (Yıldırım et al., 2006).
Chemical Reactions and Properties
Research on compounds incorporating benzotriazole and imidazole units reveals their capacity for engaging in various chemical reactions, serving as potent intermediates in the synthesis of pharmacologically relevant molecules. For instance, the discovery of subtype-selective NMDA receptor ligands illustrates the functional versatility of these moieties in contributing to significant biological activities (Wright et al., 1999).
Scientific Research Applications
Green Synthesis Methods
A study by Konda et al. (2011) highlights the synthesis of imidazole-containing 1,5-benzodiazepines using environmentally friendly methods. This process involves the use of piperidine in polyethylene glycol (PEG-400), showcasing an efficient and green solvent system for the synthesis of compounds related to 5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole (Konda, Shaikh, Chavan, & Dawane, 2011).
Synthesis of Novel Heterocycles
Katritzky et al. (2000) introduced a novel three-carbon synthon for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted imidazo[1,2-a]pyridines. This research presents a general and efficient approach for heterocyclizations and the synthesis of compounds analogous to the chemical (Katritzky et al., 2000).
Antimicrobial Activity
Research by Ramachandran et al. (2011) demonstrates the synthesis of imidazole/benzotriazole analogues and their in vitro antibacterial and antifungal activities. This study underscores the potential of such compounds, including 5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole, in developing new antimicrobial agents (Ramachandran, Rani, Senthan, Jeong, & Kabilan, 2011).
Radiopharmaceutical Applications
A study by Arjomandi et al. (2011) discusses the preparation of bis(heteroaryl)piperazines labeled with carbon-14, which are useful in radiopharmaceutical research. This study contributes to the understanding of compounds similar to 5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole in the field of medical imaging and diagnostics (Arjomandi, Saemian, Shirvani, Javaheri, & Esmailli, 2011).
Ligand Development in Chemistry
Mundwiler et al. (2004) report on the development of mixed ligand fac-tricarbonyl complexes, involving compounds such as imidazole, which are structurally related to the chemical . This research contributes to the development of new ligands for use in various chemical applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
2H-benzotriazol-5-yl-[4-(1-butylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-2-3-9-24-12-8-20-18(24)14-6-10-25(11-7-14)19(26)15-4-5-16-17(13-15)22-23-21-16/h4-5,8,12-14H,2-3,6-7,9-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWAWYYONXQWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole |
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